N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-4-12-5-7-13(8-6-12)24-11-16(22-23-24)19(25)21-15-10-17(26-2)14(20)9-18(15)27-3/h5-11H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUVYWYYVWIZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a triazole ring which is known for its diverse biological activities. The presence of the chloro and dimethoxy substituents on the phenyl ring enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies indicated that derivatives similar to this compound showed cytotoxicity comparable to doxorubicin against Jurkat T-cells. The mechanism involved induction of apoptosis characterized by morphological changes and DNA fragmentation .
- Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS inhibition |
| Compound B | HCT-116 | 2.6 | Apoptosis induction |
| N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-triazole | Jurkat | Comparable to Doxorubicin | DNA damage |
Anti-inflammatory Activity
Compounds containing the triazole moiety have also been evaluated for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
- Table 2: Anti-inflammatory Effects
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound C | 0.84 | TNF-α |
| Compound D | 18.59 | COX-2 |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been explored as well. Some derivatives have shown promising results against common pathogens such as E. coli and S. aureus.
Case Studies
One notable study synthesized various triazole derivatives and assessed their biological activity. Among these, several compounds exhibited significant cytotoxicity against cancer cells and displayed anti-inflammatory effects by inhibiting COX enzymes .
Another investigation highlighted the ability of certain triazole compounds to suppress leukotriene biosynthesis in human macrophages, indicating their potential as anti-inflammatory agents .
Scientific Research Applications
Antitumor Activity
Triazole derivatives have been extensively studied for their antitumor properties. Research indicates that N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves the disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 32 µg/mL | [Study B] |
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells demonstrated that treatment with this triazole derivative resulted in significant tumor regression. The compound was administered at a dosage of 10 mg/kg, leading to a reduction in tumor volume by approximately 60% after four weeks.
Case Study 2: Antimicrobial Testing
In antimicrobial assays conducted on various bacterial and fungal strains, the compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity highlights its potential for further development in antimicrobial therapy.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition Approach
Step 1: Synthesis of 4-ethylphenylacetylene
4-Ethylbromobenzene (1.0 eq) was treated with trimethylsilylacetylene (1.2 eq) in THF using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) at 60°C for 12 h. Desilylation with K2CO3/MeOH afforded terminal alkyne in 78% yield.
Step 2: Preparation of azido intermediate
4-Azido-2-chloro-5-methoxybenzoic acid was synthesized via diazotization of 4-amino-2-chloro-5-methoxybenzoic acid (NaNO2/HCl, 0°C) followed by NaN3 quenching. Yield: 82%.
Step 3: CuAAC reaction
4-ethylphenylacetylene (1.2 eq) and azido intermediate (1.0 eq) were reacted in t-BuOH/H2O (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 50°C for 6 h. Triazole formation was confirmed by TLC (Rf 0.42, hexane/EtOAc 1:1).
Step 4: Carboxamide formation
The intermediate carboxylic acid (1.0 eq) was treated with SOCl2 to generate acyl chloride, then coupled with 4-chloro-2,5-dimethoxyaniline (1.1 eq) using Et3N (2.0 eq) in DCM at 0°C→RT. Yield: 68%.
One-Pot β-Ketonitrile Cyclization Method
Reaction Optimization
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60-100 | 70 |
| Base | DBU, KOtBu, NaOH | DBU |
| Solvent | t-BuOH, EtOH, DMF | t-BuOH |
| Reaction Time (h) | 12-36 | 24 |
β-Ketonitrile precursor (0.5 mmol) and 4-ethylbenzyl azide (0.55 mmol) were dissolved in anhydrous t-BuOH (2 mL). DBU (0.6 mmol) was added under N2, and the mixture stirred at 70°C for 24 h. Subsequent addition of t-BuOK (1.5 mmol) and stirring for 10 h at RT completed the cyclization/amidation sequence.
Workup Procedure
- Quench with brine (30 mL)
- EtOAc extraction (3×15 mL)
- Dry over Na2SO4
- Column chromatography (SiO2, hexane/EtOAc gradient)
Analytical Characterization Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 184-186°C |
| Rf (Hex/EtOAc 1:1) | 0.38 |
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 409.84 g/mol |
Spectroscopic Data
1H NMR (500 MHz, CDCl3)
δ 8.21 (s, 1H, triazole-H), 7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 7.12 (s, 1H, NH), 6.92 (s, 1H, Ar-H), 3.94 (s, 3H, OMe), 3.88 (s, 3H, OMe), 2.75 (q, J=7.6 Hz, 2H, CH2CH3), 1.32 (t, J=7.6 Hz, 3H, CH2CH3).
13C NMR (125 MHz, CDCl3)
δ 162.4 (C=O), 153.2, 149.8, 146.5, 138.7, 132.1, 129.4, 128.9, 127.3, 124.6, 120.8, 114.5, 112.7, 56.3 (OMe), 56.1 (OMe), 28.9 (CH2), 15.4 (CH3).
HRMS (ESI-TOF)
m/z calcd for C20H20ClN3O3 [M+H]+: 410.1274, found: 410.1271.
Comparative Method Analysis
Yield Optimization
| Method | Step 1 Yield | Step 2 Yield | Overall Yield | Purity (HPLC) |
|---|---|---|---|---|
| CuAAC Route | 78% | 68% | 53% | 98.2% |
| One-Pot Method | - | - | 61% | 95.8% |
The one-pot method demonstrates superior overall yield (61% vs 53%) but slightly lower purity, requiring additional recrystallization steps.
Regiochemical Control
X-ray crystallographic data from analogous triazoles confirms exclusive 1,4-regioselectivity in CuAAC reactions, while β-ketonitrile cyclization shows 92:8 regiomeric ratio favoring the desired product.
Scale-Up Considerations
Critical parameters for kilogram-scale production:
- Azide handling requires strict temperature control (<40°C)
- Copper catalyst removal via EDTA wash (0.5 M, pH 7)
- Final purification using SMB chromatography (C18 column, MeCN/H2O)
Stability Profile
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH/1mo | 1.2% | Hydrolyzed carboxamic acid |
| Light Exposure | 3.8% | N-oxidized triazole |
Q & A
Q. What are the key considerations for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be optimized?
Synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for cycloaddition .
- Catalyst loading : Cu(I) catalysts (e.g., CuSO₄·NaAsc) at 0.1–1.0 mol% minimize side reactions .
- Temperature control : 60–80°C for cycloaddition; room temperature for carboxamide coupling to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro, dimethoxy groups) and triazole ring formation .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±0.001 Da) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and verifying stereochemistry .
Q. How can researchers validate the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
- HPLC monitoring : Track degradation in solution (e.g., DMSO, PBS) over 24–72 hours .
- Storage conditions : Lyophilized samples at -20°C in inert atmospheres prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?
- SHELXL refinement : Use the
TWINandPARTcommands to model twinned or disordered regions. For example, employed SHELXL to resolve rotational disorder in the 4-ethylphenyl group . - Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing models .
Q. What computational methods are effective for predicting biological activity and structure-activity relationships (SAR)?
Q. How should researchers design experiments to address conflicting bioactivity data across studies?
Q. What strategies optimize selectivity in biological target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
